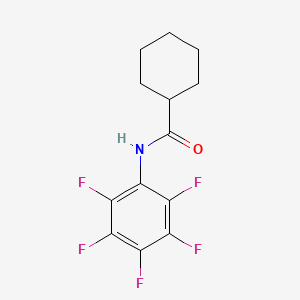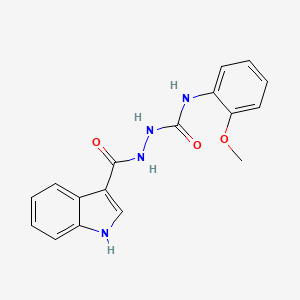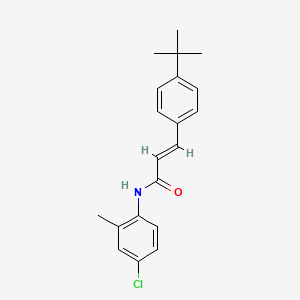![molecular formula C18H19ClF3N7O B4615440 N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)
N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrazole-acetamide derivatives involves intricate reactions highlighting the compound's foundational structure. For instance, novel Co(II) and Cu(II) coordination complexes have been synthesized from pyrazole-acetamide derivatives, demonstrating the compound's versatility in forming complex structures with metals, which are influenced by hydrogen bonding in the self-assembly process. These synthetic processes underscore the compound's utility in creating compounds with potential antioxidant activity (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been elucidated using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction. These studies reveal the compound's structural complexity, including its coordination environment and the impact of hydrogen bonding on its three-dimensional architecture. For example, the synthesis and crystal structure analysis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate offer insights into the hydrogen bonding patterns that stabilize these structures (Xiao-lon, 2015).
Chemical Reactions and Properties
Pyrazole-acetamide compounds undergo a variety of chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates the compound's reactivity and potential anti-inflammatory activity (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties of pyrazole-acetamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the presence of functional groups. These properties are critical in determining the compound's applicability in various domains, including pharmaceutical formulation and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, highlight the compound's potential in synthetic chemistry and its role as a building block in the synthesis of complex molecules. The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, illustrates the impact of acetylation on the chemical behavior of pyrazole derivatives, offering insights into their potential applications (Kusakiewicz-Dawid et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrazole-acetamide derivatives and their coordination complexes have been studied for their potential antioxidant properties. Research has shown that these compounds can present significant antioxidant activity. The study by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide, revealing that the ligands and their complexes exhibit noteworthy antioxidant activities evaluated by various assays such as DPPH, ABTS, and FRAP. This suggests that similar structures, including N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide, may also possess antioxidant capabilities useful in scientific research for the development of antioxidant agents (Chkirate et al., 2019).
Antibacterial Activity
Another area of application is the exploration of antibacterial properties. Coordination complexes derived from pyrazole-acetamide have been characterized and evaluated for their effectiveness against various bacterial strains. The work by Chkirate et al. (2022) on mononuclear coordination complexes showed outstanding antibacterial activity compared to standard antibiotics, suggesting that compounds with a similar basis could be potent antibacterial agents, providing a pathway for the development of new antibiotics or antibacterial materials (Chkirate et al., 2022).
Synthesis and Molecular Structure
The synthesis and molecular structure of pyrazole-acetamide derivatives are crucial for their application in drug design and medicinal chemistry. Studies like that of Naveen et al. (2021) provide insights into the synthesis routes and crystal structure characterization of pyrazole derivatives. These findings are essential for understanding the molecular basis of the biological activities of these compounds, guiding the synthesis of new drugs or research chemicals with optimized properties (Naveen et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-chloro-1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N7O/c1-2-27-7-11(6-23-27)8-28-9-13(19)17(26-28)24-15(30)10-29-14-5-3-4-12(14)16(25-29)18(20,21)22/h6-7,9H,2-5,8,10H2,1H3,(H,24,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHDGCOBRSWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C(=N2)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)
